molecular formula C25H20ClFN2S B2967306 5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-pyrimidinethiol CAS No. 478032-55-2

5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-pyrimidinethiol

Cat. No. B2967306
M. Wt: 434.96
InChI Key: CKKJAFHLAOPGCW-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and its role or uses.



Synthesis Analysis

This involves the methods and procedures used to create the compound. It includes the starting materials, reagents, and conditions of the reaction, such as temperature and pressure.



Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule of the compound. Tools like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reactivity of the compound and predicting its behavior in various chemical reactions.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include acidity or basicity, oxidation states, and types of chemical reactions the compound can undergo.


Scientific Research Applications

Crystal Structure Analysis

Research on compounds with similar structures to 5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-pyrimidinethiol, such as the crystal structure of nuarimol, reveals insights into the molecular configuration, including dihedral angles and hydrogen bonding patterns, which are crucial for understanding the interaction mechanisms of these compounds in biological systems and materials science (Kang, Kim, Park, & Kim, 2015).

Synthesis and Biological Activity

Synthesis and evaluation of pyrimidine derivatives for their biological activities form a significant part of the research. For instance, the synthesis of pyrimidine-linked morpholinophenyl derivatives showcases the methodology for generating compounds that exhibit significant larvicidal activity (Gorle, Maddila, Chokkakula, Lavanya, Singh, & Jonnalagadda, 2016). Such studies are instrumental in developing new pesticides or drugs with targeted biological effects.

Antipathogenic Properties

The antipathogenic activity of thiourea derivatives, including their interactions with bacterial cells, highlights the potential of pyrimidine compounds in developing novel antimicrobial agents with specific properties, such as antibiofilm activity (Limban, Marutescu, & Chifiriuc, 2011). This research area is crucial for addressing resistance issues in current antimicrobial treatments.

Structural Characterization

Studies on the structural characterization of pyrimidine derivatives, such as the isostructural analysis of thiazole compounds, provide valuable information on the molecular geometry and potential application of these compounds in various fields, including pharmaceuticals and materials science (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Antifungal and Antitumor Activity

The process development and study of compounds like voriconazole, an antifungal agent, underline the importance of pyrimidine derivatives in medicine, particularly in designing drugs with broad-spectrum activity (Butters, Ebbs, Green, Macrae, Morland, Murtiashaw, & Pettman, 2001). Additionally, the antitumor activity of acyclonucleoside derivatives of 5-fluorouracil demonstrates the potential of pyrimidine compounds in oncology (Rosowsky, Kim, & Wick, 1981).

Safety And Hazards

This involves understanding the risks associated with handling and using the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This involves predicting or suggesting further studies that could be done with the compound. This could be based on the current understanding of the compound and the gaps in knowledge that exist.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be necessary to consult scientific literature or databases. If you have a different compound or more specific questions about this one, feel free to ask!


properties

IUPAC Name

5-(4-chlorophenyl)-6-[4-(2-fluoro-4-propylphenyl)phenyl]-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClFN2S/c1-2-3-16-4-13-21(23(27)14-16)17-5-7-19(8-6-17)24-22(15-28-25(30)29-24)18-9-11-20(26)12-10-18/h4-15H,2-3H2,1H3,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKJAFHLAOPGCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)C2=CC=C(C=C2)C3=C(C=NC(=S)N3)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-pyrimidinethiol

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